3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid
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Overview
Description
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid is a complex organic compound with the molecular formula C14H8ClF3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group, a chloro group, and a phenoxy group attached to a benzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid typically involves multiple steps. One common method includes the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time . Another method involves performing a salt-forming reaction in a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent, followed by etherification with 3,4-dichlorobenzotrifluoride at 130-175°C, and finally acidification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize phase-transfer catalytic preparation technology. This involves using a crown-ether phase transfer catalyst to promote the chemical reaction and timely removal of water generated in the system by toluene. This method has advantages such as high yield (over 96%), increased chemical reaction rate, short reaction period, easy product separation, and low environmental pollution .
Chemical Reactions Analysis
Types of Reactions
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid undergoes various types of chemical reactions, including:
Nitration: This compound can undergo nitration reactions, where nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include mixed acids for nitration and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways and product selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as lactate dehydrogenase, by binding to the active site and preventing substrate binding . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid include:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which impart specific chemical properties and reactivity. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C15H9ClF4O3 |
---|---|
Molecular Weight |
348.67 g/mol |
IUPAC Name |
3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C15H9ClF4O3/c16-11-6-9(15(18,19)20)4-5-12(11)23-7-8-2-1-3-10(13(8)17)14(21)22/h1-6H,7H2,(H,21,22) |
InChI Key |
TWOXPNAILYKJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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